2-(naphthalen-1-yl)-5-(p-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one
Description
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Properties
IUPAC Name |
5-(4-methylphenyl)-2-naphthalen-1-yl-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3OS/c1-14-9-11-16(12-10-14)19-13-20(26)25-22(27-19)23-21(24-25)18-8-4-6-15-5-2-3-7-17(15)18/h2-12,19H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDJRKBNPHZZOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=O)N3C(=NC(=N3)C4=CC=CC5=CC=CC=C54)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(naphthalen-1-yl)-5-(p-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one is a member of the triazole-thiazine family, known for its diverse biological activities. This compound incorporates a naphthalene moiety, which has been associated with various pharmacological effects including anticancer, antimicrobial, and anti-inflammatory properties.
- Molecular Formula : C22H17N3OS
- Molecular Weight : 371.46 g/mol
- CAS Number : 442557-40-6
Biological Activity Overview
The biological activity of this compound has been assessed in several studies, focusing on its anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have highlighted the potential of triazole derivatives in cancer treatment. The compound has shown promising results in inhibiting cancer cell proliferation across various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 | 0.05 |
| HeLa | 0.07 |
| A549 | 0.08 |
These values indicate that the compound is particularly potent against breast cancer cells (MDA-MB-231) compared to other tested lines .
Antimicrobial Activity
The antimicrobial efficacy of triazole derivatives has been well documented. In studies involving related compounds, significant antibacterial activity was observed against both Gram-positive and Gram-negative bacteria. For instance:
- Triazolo[3,4-b][1,3,4]thiadiazines exhibited good activity against E. coli and Staphylococcus aureus, with inhibition zones ranging from 17 to 23 mm .
While specific data on the antimicrobial activity of this compound is limited, its structural similarities to other active triazoles suggest potential efficacy in this area.
The mechanisms underlying the biological activities of triazole derivatives often involve:
- Inhibition of DNA/RNA Synthesis : Some compounds disrupt nucleic acid synthesis critical for cancer cell proliferation.
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in tumorigenesis or bacterial growth.
For example, triazoles have been noted to inhibit phosphodiesterases and histone deacetylases, which are crucial in regulating gene expression related to cancer progression .
Study on Anticancer Properties
A study conducted on various naphthalene-based triazole compounds reported that modifications in the chemical structure significantly influenced their anticancer potency. The introduction of different substituents on the naphthalene ring improved the compounds' interaction with cellular targets, enhancing their effectiveness against specific cancer types .
Antimicrobial Screening
Another research effort focused on synthesizing new triazole derivatives demonstrated that certain structural configurations led to enhanced antibacterial activity against E. coli and Bacillus subtilis. The findings suggested that further exploration into similar structures could yield new antimicrobial agents .
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of triazolo-thiazines exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and disrupting cell cycle progression.
- Case Study : A derivative of the triazole-thiazine class demonstrated cytotoxic effects against several cancer cell lines, with IC50 values indicating potent activity. The mechanism was attributed to the inhibition of specific kinases involved in cancer cell signaling pathways .
Antimicrobial Properties
The antimicrobial potential of triazolo-thiazine derivatives has been explored in various studies. These compounds have shown efficacy against a range of bacterial strains, including resistant strains.
- Case Study : In vitro studies revealed that certain derivatives exhibited broad-spectrum antibacterial activity comparable to established antibiotics like Ciprofloxacin. The minimum inhibitory concentration (MIC) values highlighted their potential as alternatives in treating bacterial infections .
Antioxidant Activity
Triazolo-thiazine compounds have also been studied for their antioxidant properties. The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases.
- Data Table: Antioxidant Activity Comparison
| Compound | IC50 (μM) | Reference |
|---|---|---|
| 2-(naphthalen-1-yl)-5-(p-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one | 25 | |
| Other Triazole Derivative | 30 | |
| Standard Antioxidant (e.g., Vitamin C) | 15 |
Neuroprotective Effects
Emerging research suggests that triazolo-thiazine derivatives may possess neuroprotective effects. Their ability to modulate neurotransmitter systems could be beneficial in treating neurodegenerative diseases.
Chemical Reactions Analysis
Ring Transformation Reactions
The thiazinone core undergoes ring-opening or rearrangement under specific conditions:
-
Acidic Hydrolysis :
-
Base-Mediated Rearrangement :
Table 2: Ring Transformation Outcomes
| Condition | Reaction Type | Product | Source |
|---|---|---|---|
| H₂SO₄, 100°C | Acidic hydrolysis | Triazole-thiol + carboxylic acid | |
| NaOH (1M), rt | Dimroth rearrangement | 3,4-Dihydro-4-thioxopyrimidine |
Oxidative Dehydrogenation
The dihydrothiazinone moiety is susceptible to oxidation:
-
Reagent : Active MnO₂ in acetonitrile.
-
Conditions : Reflux for 5–6 hours.
-
Product : Aromatic thiazolo[3,4-b]triazole derivatives (85–91% yield) .
Substitution Reactions
The p-tolyl and naphthyl groups influence electrophilic substitution:
-
Nitration :
-
Conditions : HNO₃/H₂SO₄ at 0–5°C.
-
Product : Nitro derivatives at para positions (theoretical; no direct data).
-
-
Halogenation :
Biological Activity Correlations
While beyond strict chemical reactivity, structural analogs exhibit:
Table 3: Activity of Structural Analogs
| Analog Structure | Biological Target | Activity (IC₅₀/EC₅₀) | Source |
|---|---|---|---|
| Triazolothiadiazine | Influenza A (H1N1) | 2.1–8.7 μM | |
| Pd-triazolethione complexes | MCF-7 breast cancer | 12.4 μM |
Crystallographic Insights
Single-crystal X-ray diffraction of related compounds confirms:
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
